Atovaquone, formerly known as 566C80 [], is a hydroxynaphthoquinone [] with broad-spectrum antiprotozoal activity []. It is known for its effectiveness against various parasitic infections, including malaria, toxoplasmosis, and Pneumocystis pneumonia [, , ]. Atovaquone's selective toxicity towards parasite mitochondria, without significantly impacting host mitochondrial functions, makes it a unique and valuable tool in scientific research [].
Atovaquone is a substituted 2-hydroxynaphthoquinone []. Molecular modeling studies provide insights into its binding interactions with the cytochrome bc1 complex [, ]. Mutations in the parasite's cytochrome b gene, particularly in the quinone-binding domains, can lead to conformational changes affecting atovaquone's binding affinity and conferring resistance [].
For example, molecular modeling of apocytochrome b with Y268C/N/S mutations (common in Plasmodium falciparum) suggests decreased binding affinity to stigmatellin, a Complex III inhibitor structurally similar to atovaquone []. These findings highlight the importance of understanding the structural basis of atovaquone binding for developing effective treatments and overcoming resistance.
Atovaquone acts as a ubiquinone antagonist [], primarily targeting the cytochrome bc1 complex, also known as Complex III, in the mitochondrial electron transport chain of parasites [, ]. By binding competitively with coenzyme Q (CoQ) at the quinol oxidation (Qo) site of Complex III, atovaquone disrupts electron transport and collapses mitochondrial membrane potential [, , , ]. This disruption inhibits the parasite's energy production and ultimately leads to its death [].
Interestingly, while atovaquone effectively targets parasite mitochondria, it demonstrates low affinity for mammalian Complex III, leading to its selective toxicity []. Studies suggest that a phenylalanine at position 275 of cytochrome b in the bovine bc1 complex, as opposed to leucine at the equivalent position in the yeast enzyme, contributes to the decreased sensitivity of the bovine bc1 complex to atovaquone [].
Atovaquone is a lipophilic compound [] with low water solubility []. This property contributes to its variable bioavailability after oral administration []. To address this, atovaquone suspensions and nanosuspensions have been developed to enhance its absorption and improve therapeutic efficacy [, ].
Atovaquone's primary application in scientific research is as an antiparasitic agent, particularly for understanding and combating malaria, toxoplasmosis, and Pneumocystis pneumonia [, , , , , , , ]. Researchers use atovaquone to investigate parasite biology, drug resistance mechanisms, and the development of novel therapeutic strategies.
Atovaquone also shows promise as an antifungal agent against Aspergillus and Fusarium molds []. It disrupts fungal growth by modulating mitochondrial function and zinc homeostasis. This finding opens possibilities for investigating its application in combating fungal infections.
Recent studies suggest atovaquone's potential as an anticancer agent [, , , ]. It has been shown to inhibit the growth of breast cancer cells and suppress tumor growth in vivo by targeting HER2/β-catenin signaling []. Further research suggests its ability to upregulate the integrated stress pathway and suppress oxidative phosphorylation in acute myeloid leukemia (AML) cells []. These findings highlight atovaquone's potential for repurposing as a therapeutic agent for cancer treatment.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: